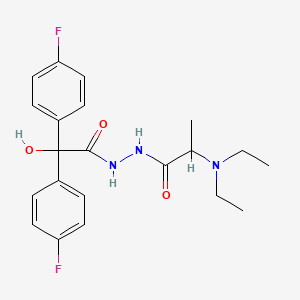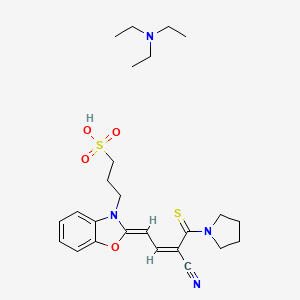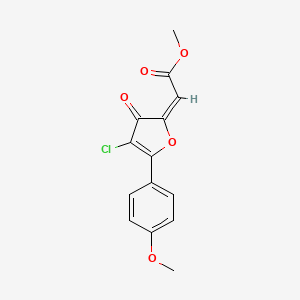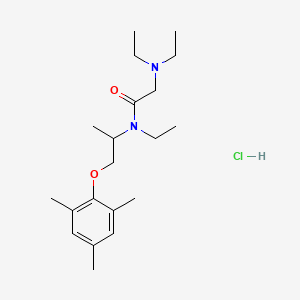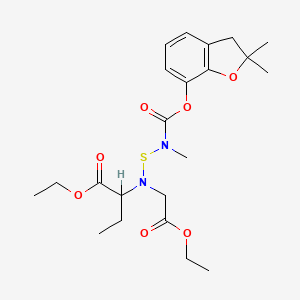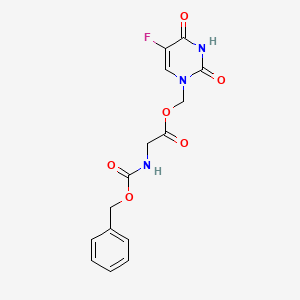
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one is a complex organic compound with a unique structure that combines elements of indene and pyridazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the photoinduced contraction of an allomaltol ring followed by intramolecular cyclization of an unstable α-hydroxy-1,2-diketone intermediate . This approach utilizes a side chain amide function as a trapping element for the final cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, pyridazinones, a related class of compounds, have been shown to act as α-adrenoceptor antagonists . This suggests that this compound may exert its effects through similar pathways, although further research is needed to confirm this.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2 (3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-hydroxy-4a,5-dimethyl-3-(1-methylethylidene)-, (4aR,5S)-
- 2 (3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (4aS,7R)-
Uniqueness
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one is unique due to its specific combination of indene and pyridazine structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
114915-72-9 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
7-hydroxy-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2/c14-8-1-2-9-6(4-8)3-7-5-10(15)12-13-11(7)9/h1-2,4,7,14H,3,5H2,(H,12,15) |
Clé InChI |
HRUFLRSTTUAWHE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


